4-Bromo-3-nitrobenzamide
Overview
Description
4-Bromo-3-nitrobenzamide is an aromatic amide compound with the molecular formula C7H5BrN2O3. It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with an amide functional group. This compound has garnered interest due to its diverse applications in materials science, pharmaceuticals, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitrobenzamide typically involves the bromination of 3-nitrobenzamide. One common method includes the use of bromine or brominating agents such as dibromohydantoin in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in a solvent like acetic acid or sulfuric acid, and the temperature is carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Scientific Research Applications
4-Bromo-3-nitrobenzamide has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism by which 4-Bromo-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-3-nitrobenzonitrile: Similar structure but with a nitrile group instead of an amide group.
3-Nitrobenzamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-3-aminobenzamide: The nitro group is replaced by an amino group, altering its chemical reactivity and biological properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its utility in various scientific research fields make it a valuable compound for further study and development .
Properties
IUPAC Name |
4-bromo-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXLVJPVLGTROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359320 | |
Record name | 4-bromo-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879-93-6 | |
Record name | 4-bromo-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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